molecular formula C11H17Cl2NO B12770258 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride CAS No. 88222-09-7

3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride

Cat. No.: B12770258
CAS No.: 88222-09-7
M. Wt: 250.16 g/mol
InChI Key: DPHYDLSVWZWTFL-UHFFFAOYSA-N
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Description

3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is a chemical compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of a chlorophenoxy group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride typically involves a multi-step process starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of p-Chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.

    p-Chlorophenol is then reacted with an appropriate alkyl halide to form p-chlorophenoxyalkane.

    Amination: The p-chlorophenoxyalkane is subjected to amination using a suitable amine, such as methylamine, under controlled conditions to yield the desired amine.

    Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amine.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenoxyalkylamines with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(p-Chlorophenoxy)-3-methyl-2-butylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

88222-09-7

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

IUPAC Name

3-(4-chlorophenoxy)-3-methylbutan-2-amine;hydrochloride

InChI

InChI=1S/C11H16ClNO.ClH/c1-8(13)11(2,3)14-10-6-4-9(12)5-7-10;/h4-8H,13H2,1-3H3;1H

InChI Key

DPHYDLSVWZWTFL-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)OC1=CC=C(C=C1)Cl)N.Cl

Origin of Product

United States

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